3-(3-Chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
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Description
3-(3-Chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C18H13ClN6O3 and its molecular weight is 396.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has demonstrated the synthesis and structural characterization of various pyrimidine derivatives, showcasing the utility of these compounds in exploring novel chemical syntheses and understanding molecular structures. For instance, Lahmidi et al. (2019) described the synthesis and characterization of a novel derivative of pyrimidine, highlighting techniques such as X-ray single crystal diffraction and various spectroscopic methods for structural elucidation. This work emphasizes the importance of pyrimidine derivatives in advancing the understanding of molecular architecture and intermolecular interactions (Lahmidi et al., 2019).
Antimicrobial and Antitumor Activities
The investigation into the biological activities of pyrimidine derivatives has yielded promising results in the context of antimicrobial and antitumor applications. Various studies have synthesized and tested the efficacy of these compounds against a range of microbial strains and cancer cell lines. For example, Hafez and El-Gazzar (2009) studied the antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide compounds, demonstrating their inhibitory effects on the growth of cancer cell lines. This research underscores the potential of pyrimidine derivatives in contributing to the development of new therapeutic agents with antitumor properties (Hafez & El-Gazzar, 2009).
Chemical Reactions and Molecular Diversity
The role of pyrimidine derivatives in facilitating novel chemical reactions and contributing to molecular diversity is also noteworthy. Studies such as those by Karami et al. (2020) have explored the use of triazolo[1,5-a]pyrimidine scaffolds in cyclocondensation reactions, demonstrating the versatility of these compounds in synthesizing a variety of structurally diverse molecules. This research highlights the potential of pyrimidine derivatives in expanding the repertoire of available chemical reactions and contributing to the synthesis of novel compounds with potential applications in various fields (Karami et al., 2020).
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O3/c1-11-5-6-13(8-15(11)19)24-17-16(21-22-24)18(26)23(10-20-17)9-12-3-2-4-14(7-12)25(27)28/h2-8,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVPYDWMOKAOIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.